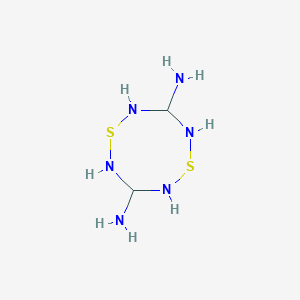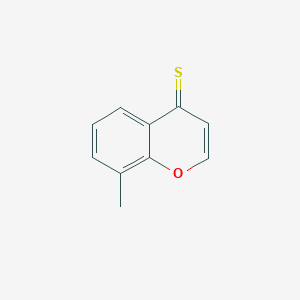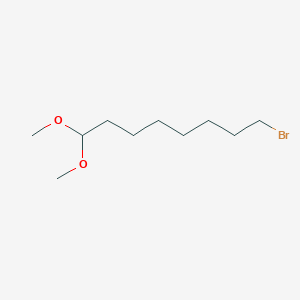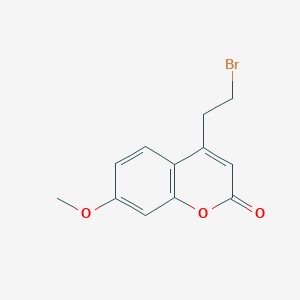
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine can be synthesized through multiple routes. One method involves the reaction of 1,2,3,5-dithiadiazolium chloride with N,N,N’-tris(trimethylsilyl)formamidine in acetonitrile . Another approach uses the reaction of 1,2,3,5-dithiadiazolyl radical with dioxygen in solution . Both methods yield the compound, although the yields are typically low.
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. The synthesis methods mentioned above are primarily used in research settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as dioxygen.
Substitution: The compound can undergo substitution reactions, although detailed conditions and reagents are not extensively covered in the literature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound.
Applications De Recherche Scientifique
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of heterocyclic systems containing sulfur and nitrogen atoms.
Medicine: Research is ongoing to investigate its potential medicinal properties.
Mécanisme D'action
The mechanism of action for 1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine involves its interaction with molecular targets and pathways within biological systems. detailed information on its molecular targets and pathways is not extensively covered in the literature .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4-diamine: Another heterocyclic compound with nitrogen atoms in its ring structure.
1,2,3,5-Dithiadiazolium chloride: A precursor used in the synthesis of 1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine.
Uniqueness
This compound is unique due to its specific ring structure containing both sulfur and nitrogen atoms. This combination imparts distinct chemical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
95832-19-2 |
|---|---|
Formule moléculaire |
C2H10N6S2 |
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
1,5,2,4,6,8-dithiatetrazocane-3,7-diamine |
InChI |
InChI=1S/C2H10N6S2/c3-1-5-9-7-2(4)8-10-6-1/h1-2,5-8H,3-4H2 |
Clé InChI |
AFLZBHNGHQTIDH-UHFFFAOYSA-N |
SMILES canonique |
C1(NSNC(NSN1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)


![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)

![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)

![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)



